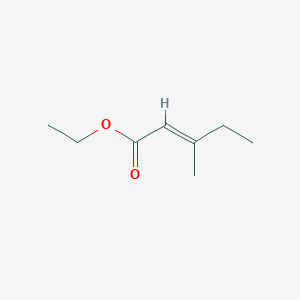

Ethyl (2E)-3-methylpent-2-enoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

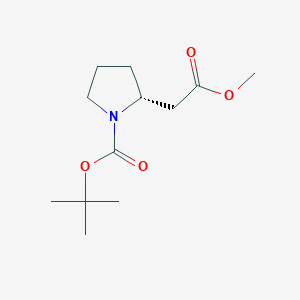

Compounds like “Ethyl (2E)-3-methylpent-2-enoate” belong to the class of organic compounds known as esters. Esters are derived from carboxylic acids and alcohols. They are characterized by the presence of a carbonyl group adjacent to an ether group .

Synthesis Analysis

The synthesis of esters typically involves a reaction between a carboxylic acid and an alcohol in the presence of a strong acid catalyst, a process known as esterification . The specific synthesis process for “Ethyl (2E)-3-methylpent-2-enoate” would depend on the starting materials and reaction conditions.Molecular Structure Analysis

The molecular structure of esters like “Ethyl (2E)-3-methylpent-2-enoate” consists of a carbonyl group (C=O) and an ether group (R-O-R’) as part of the same functional group. The exact structure would depend on the specific arrangement of carbon atoms in the molecule .Chemical Reactions Analysis

Esters undergo several types of reactions. They can be hydrolyzed back into their constituent carboxylic acids and alcohols. They can also participate in substitution reactions, where the ester group is replaced by another functional group .Physical And Chemical Properties Analysis

The physical and chemical properties of esters like “Ethyl (2E)-3-methylpent-2-enoate” depend on their specific structure. They are generally characterized by their pleasant, fruity odors. They have varying degrees of solubility in water, but are often soluble in organic solvents .Scientific Research Applications

Synthesis Applications

- Versatile Precursors for Organic Synthesis : Ethyl (2E)-3-methylpent-2-enoate and its derivatives serve as versatile precursors in organic synthesis. For instance, (Z)-Ethyl 2,3-dibromopropenoate, a related compound, is utilized for synthesizing functionalized enynes and enediynes of defined geometry through selective coupling reactions (Myers et al., 1989). Such compounds are crucial for the development of new materials and pharmaceuticals.

Material Science

- Polymer Chemistry : Ethylene and alpha-olefin copolymers, involving reactions with compounds similar to Ethyl (2E)-3-methylpent-2-enoate, have been studied for their inclusion in lamellar crystal structures. This research is vital for understanding and improving the mechanical properties of polymers (Hosoda et al., 1990).

Analytical Chemistry

- Molecular Structure Analysis : Spectral, DFT/B3LYP, and molecular docking analyses of Ethyl (2E)-3-methylpent-2-enoate derivatives provide insights into their electronic structure, stability, and potential biological interactions. For example, ethyl 2-(5-methyl-1,2,4-triazolo[1,5-a]pyrimidin-7-yl)pent-4-enoate has been synthesized and analyzed, indicating potential applications in drug discovery (Sert et al., 2020).

Food Chemistry

- Wine Chemistry : The distribution and sensory impact of Ethyl 2-hydroxy-4-methylpentanoate enantiomers in wine have been studied, revealing their influence on wine aroma and suggesting the compound's role in wine flavor chemistry (Lytra et al., 2012).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

ethyl (E)-3-methylpent-2-enoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O2/c1-4-7(3)6-8(9)10-5-2/h6H,4-5H2,1-3H3/b7-6+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDKJGPAUJRARSH-VOTSOKGWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=CC(=O)OCC)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C(=C/C(=O)OCC)/C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl (2E)-3-methylpent-2-enoate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Quinolinecarboxylic acid, 7-[3-(cyanoMethyl)-4-Methyl-1-piperazinyl]-1-cyclopropyl-6-fluoro-1,4-di](/img/no-structure.png)

![Phosphoramidous acid,bis(1-methylethyl)-,1-[[bis(4-methoxyphenyl)phenylmethoxy]methyl]-21-[(3as,4s,6ar)-hexahydro-2-oxo-1H-thieno[3,4-d]imidazol-4-yl]-17-oxo-3,6,9,12-tetraoxa-16-azaheneicos-1-yl2-cya](/img/structure/B1149627.png)